molecular formula C17H15N3O2S B2804641 2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923393-62-8

2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2804641
CAS No.: 923393-62-8
M. Wt: 325.39
InChI Key: UWZWISJYVSNFCD-UHFFFAOYSA-N
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Description

2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Properties

IUPAC Name

2-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZWISJYVSNFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structural features, including an oxadiazole ring and a phenylthio group, suggest potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 325.39 g/mol. The compound's structure can be represented as follows:

Structure C17H15N3O2S\text{Structure }\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis typically involves multiple steps using solvents like dimethylformamide or dichloromethane. Catalysts may be employed to enhance yields. The detailed synthetic pathway remains an area for further exploration to optimize production methods.

Antiproliferative Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives demonstrated cytotoxicity towards HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines when tested with the MTT assay .

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
This compoundHeLaTBD

Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterases (AChE and BChE). In vitro studies indicated that derivatives containing the oxadiazole moiety showed promising inhibition profiles. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against hAChE and hBChE .

CompoundhAChE IC50 (µM)hBChE IC50 (µM)
Similar Compound A0.052 ± 0.0101.085 ± 0.035
Similar Compound BTBDTBD

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the oxadiazole ring may interact with specific molecular targets involved in cellular proliferation and apoptosis pathways. Preliminary studies suggest potential interactions with cholinergic receptors and enzymes involved in neurotransmission.

Case Studies

In vivo studies using rat models have evaluated the neuroprotective effects of related oxadiazole compounds in behavioral tests such as the Y-maze and Morris water maze tests. These studies indicated improvements in cognitive functions and neuronal morphology in treated animals compared to controls .

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